molecular formula C18H16Cl2N2O4 B3012304 Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate CAS No. 1164529-79-6

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate

Cat. No.: B3012304
CAS No.: 1164529-79-6
M. Wt: 395.24
InChI Key: NMALAMXPTFQFGK-MHWRWJLKSA-N
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Description

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its complex molecular structure, which includes a dichlorobenzoyl group, a methoxyanilino group, and an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate typically involves the following steps:

    Formation of the Dichlorobenzoyl Intermediate: The starting material, 2,4-dichlorobenzoic acid, is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.

    Amidation Reaction: The 2,4-dichlorobenzoyl chloride is then reacted with an amine, such as 4-methoxyaniline, to form the corresponding amide.

    Acrylate Formation: The amide is subsequently reacted with methyl acrylate under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzoyl and methoxyanilino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyanilino)acrylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-aminophenyl)acrylate: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate is unique due to the presence of both the dichlorobenzoyl and methoxyanilino groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl (E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4/c1-25-13-6-4-12(5-7-13)21-10-16(18(24)26-2)22-17(23)14-8-3-11(19)9-15(14)20/h3-10,21H,1-2H3,(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMALAMXPTFQFGK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C(=O)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C(=O)OC)/NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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